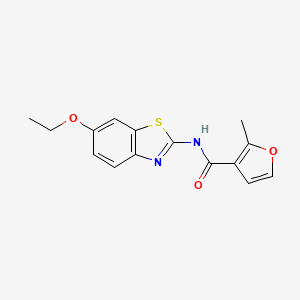
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is a selective inhibitor of JAK1/2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JAK1/2, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide blocks the downstream signaling of cytokines and growth factors, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide have been extensively studied in preclinical models. In vitro studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide inhibits JAK1/2 signaling in various cell types, including immune cells and cancer cells. In vivo studies have demonstrated that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has anti-inflammatory and immunomodulatory effects in animal models of autoimmune diseases and cancer. These effects are mediated through the inhibition of cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments, including its high purity and high yield synthesis, its selectivity for JAK1/2, and its well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, including its potential therapeutic applications in other diseases, the development of more potent and selective JAK inhibitors, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide in humans, as well as its potential for drug-drug interactions. Overall, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide represents a promising therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide involves a multi-step process that starts with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-methyl-4-nitrobenzoic acid to form an intermediate compound. This intermediate is then converted to the final product through a series of reactions involving various reagents and solvents. The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has been shown to inhibit JAK1/2 signaling, which plays a critical role in the pathogenesis of these diseases. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and immunomodulatory effects, which further support its therapeutic potential.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-9-12(7-8-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCXASZEBVKAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)



![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)
